(R)-1-methylpiperidin-3-amine
Overview
Description
®-1-methylpiperidin-3-amine is a chiral amine compound with a piperidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of a methyl group at the first position and an amine group at the third position of the piperidine ring, with the ®-configuration indicating the specific spatial arrangement of these substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-methylpiperidin-3-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine or its derivatives.
Chiral Resolution:
Methylation: The methyl group is introduced at the first position using methylating agents such as methyl iodide or methyl bromide under basic conditions.
Amination: The amine group is introduced at the third position through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial Production Methods: In industrial settings, the production of ®-1-methylpiperidin-3-amine may involve large-scale chiral resolution processes or the use of chiral catalysts to ensure high enantiomeric purity. Continuous flow reactors and optimized reaction conditions are often employed to enhance yield and efficiency.
Types of Reactions:
Oxidation: ®-1-methylpiperidin-3-amine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions of the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents and nucleophiles such as alkyl halides and amines are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
®-1-methylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: It is involved in the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is used in the production of agrochemicals, dyes, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-1-methylpiperidin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its specific application.
Pathways Involved: It can modulate biochemical pathways related to neurotransmission, enzyme inhibition, or signal transduction.
Comparison with Similar Compounds
(S)-1-methylpiperidin-3-amine: The enantiomer of ®-1-methylpiperidin-3-amine with different spatial arrangement.
1-methylpiperidine: Lacks the amine group at the third position.
3-aminopiperidine: Lacks the methyl group at the first position.
Uniqueness: ®-1-methylpiperidin-3-amine is unique due to its specific ®-configuration, which imparts distinct stereochemical properties and biological activities compared to its enantiomer and other similar compounds.
Properties
IUPAC Name |
(3R)-1-methylpiperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSACHHNFDNCNB-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428661 | |
Record name | (R)-1-methylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001353-92-9 | |
Record name | (R)-1-methylpiperidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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